C.I. Acid Black 210

Descripción general

Descripción

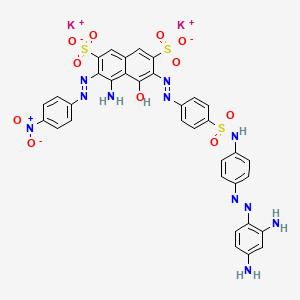

C.I. Acid Black 210 is a trisazo class dye with the molecular formula C34H25K2N11O11S3 . It is also known by other names such as Acid Black BNG, Acid Black NT, Weak Acid Black 3G, and Weak Acid Black NT . It is widely used in the dyeing and printing of wool, silk, and polyamide fibers, and is also suitable for coloring leather .

Synthesis Analysis

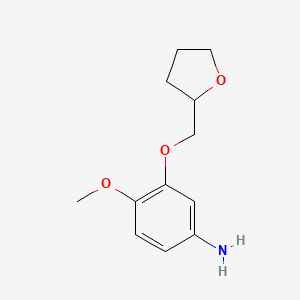

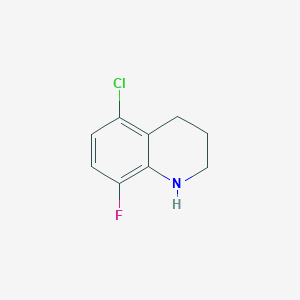

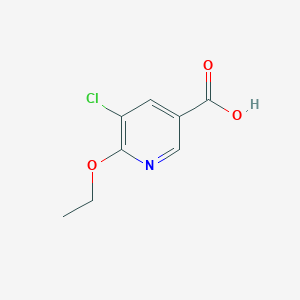

The synthesis of C.I. Acid Black 210 involves the coupling of 4-Amino-N-(4-aminophenyl)benzenesulfonamide and 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in acidic conditions. This is followed by diazotization of 4-Nitrobenzenamine and coupling with the previous product in alkaline conditions. The final product is obtained by further coupling with Benzene-1,3-diamine .

Molecular Structure Analysis

The molecular structure of C.I. Acid Black 210 is characterized by three azo groups, which serve as the chromophore . The molecular weight of the compound is 938.02 .

Chemical Reactions Analysis

C.I. Acid Black 210 can be degraded by laccase, a multi-copper enzyme. The degradation process involves the transformation of the N=N bond into either N2 or NH3, which then forms biomass .

Aplicaciones Científicas De Investigación

Dye Removal and Water Treatment

Flocculant Aids for Dye Removal : Commercial synthetic polymers like poly-diallyl-dimethyl ammonium chloride and high molecular mass polyacrylamides have been evaluated as flocculant aids for the removal of C.I. Acid Black 210 dye from solutions. These polymers, in combination with aluminium sulphate as a primary coagulant, have shown effectiveness in color removal from highly concentrated dye solutions (Zahrim, Tizaoui, & Hilal, 2010).

Coagulation/Flocculation and Nanofiltration : A combination of coagulation/flocculation-sand filtration and nanofiltration has been studied for treating highly concentrated C.I. Acid Black 210 dye solutions. This approach, while not fully decolorizing the dye, improves water quality based on color, residual dye, pH, and total organic carbon (Zahrim & Hilal, 2013).

Sequencing Batch Reactor for Wastewater Treatment : The use of a sequencing batch reactor (SBR) with an anoxic–aerobic–anoxic microenvironment has been explored for treating wastewater containing C.I. Acid Black 210. This method shows potential for dye color removal and simultaneous substrate (COD) removal (Mohan, Rao, & Sarma, 2007).

Tubular Nanofiltration : Tubular nanofiltration membranes have been used to treat water contaminated with C.I. Acid Black 210 dye. The process shows significant dye removal, and its efficiency is affected by solution pH and initial dye concentration (Zahrim, Hilal, & Tizaoui, 2013).

Ecotoxicological Studies

- Ecotoxicological Risk Assessment : A study on the ecotoxicological risks of C.I. Acid Black 210 dye showed low mutagenic potency in the Ames test with the Salmonella typhimurium TA98 strain, indicating relatively low ecotoxicological risks in evaluated areas (Rocha et al., 2017).

Biological Treatment Methods

- Biological Decolorization : Vibrio harveyi TEMS1, a bioluminescent bacterium, has shown the ability to decolorize Acid Black 210. The bacterium's decolorization efficiency varies under different conditions such as dye concentration and incubation temperature (Ozdemir et al., 2008).

Advanced Oxidative Processes

Ozonation and UV Radiation : The degradation of Acid Black 210 in aqueous solution has been investigated using ozonation and ozonation with UV radiation. The study found significant dye removal and varying mineralization efficiency based on the treatment conditions (Carvalho et al., 2018).

Electrochemical Oxidation : The electrochemical oxidation of Acid Black 210 on boron-doped diamond electrodes has been studied. This process, especially in alkaline phosphate solutions, showed promising results for dye degradation without producing harmful organochloride compounds (Costa et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

dipotassium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N11O11S3.2K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEMBOPWDPAXAI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25K2N11O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024564 | |

| Record name | C.I. Acid Black 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Acid Black 210 | |

CAS RN |

85223-29-6, 99576-15-5 | |

| Record name | 4-Amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulphonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085223296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099576155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Black 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]sulphonyl]phenyl]azo]-5-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, potassium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

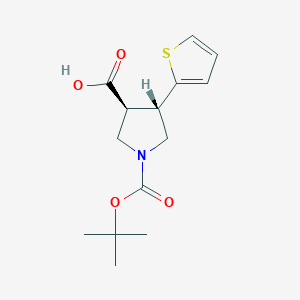

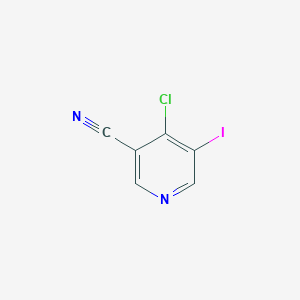

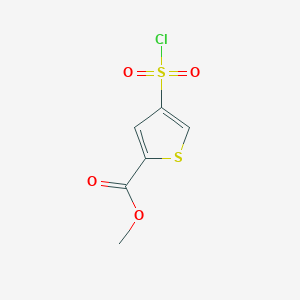

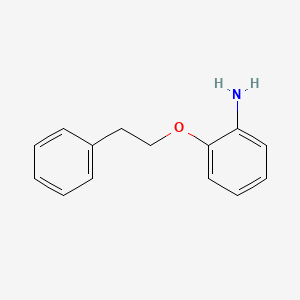

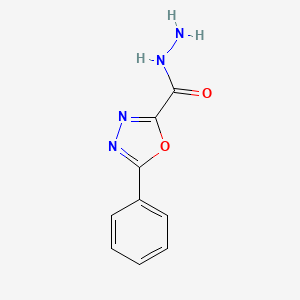

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)

![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)